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Benzo[g]chrysene-9-carboxaldehyde

Cat. No.: B13833459
M. Wt: 306.4 g/mol
InChI Key: KJZYFJWBEKPCNF-UHFFFAOYSA-N
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Description

Significance of Functionalized Polycyclic Aromatic Aldehydes in Contemporary Chemical Research

The introduction of functional groups, such as an aldehyde (-CHO) group, onto a PAH backbone creates a functionalized PAH with distinct chemical reactivity and properties. Polycyclic aromatic aldehydes are of particular interest in modern chemical research for several reasons. The aldehyde group is a versatile chemical handle that can serve as a precursor for the synthesis of more complex molecules and materials. It is also an electron-withdrawing group, which can significantly alter the electronic and photophysical properties of the parent PAH. In the context of biological research, the presence of an aldehyde group at a specific position, as in Benzo[g]chrysene-9-carboxaldehyde, is often crucial for its biological activity, influencing how it interacts with macromolecules like DNA.

Scope and Objectives of Academic Investigations on this compound

Academic research on this compound is multifaceted, focusing on its synthesis, chemical properties, and biological interactions. A primary objective is to understand its role as a metabolite of other, larger PAHs, such as Dibenzo[def,p]chrysene. chemicalbook.com Investigators also study its synthesis, typically through the oxidation of the parent benzo[g]chrysene (B86070), to develop efficient methods for producing this and related compounds for further study. A significant area of investigation revolves around its biological activity, particularly its mutagenic properties and its potential to act as a carcinogen through mechanisms like DNA intercalation. The compound serves as a key subject in mutagenesis research and as a biochemical tool for proteomics research. chemicalbook.comscbt.com Furthermore, its deuterated form, this compound-d8, is synthesized and used as a reference standard in analytical chemistry. biomall.inlgcstandards.com

Chemical and Physical Properties

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₂₃H₁₄O
Molecular Weight 306.36 g/mol
Density 1.3 ± 0.1 g/cm³
Boiling Point 580.9 ± 19.0 °C at 760 mmHg
Flash Point 402.5 ± 7.7 °C
LogP 6.56
Index of Refraction 1.831
Data sourced from Chemsrc. chemsrc.com

Detailed Research Findings

Synthesis

The synthesis of this compound is typically achieved through the chemical modification of its parent hydrocarbon, benzo[g]chrysene. rsc.org A common laboratory method involves the direct oxidation of benzo[g]chrysene. This reaction utilizes an oxidizing agent such as chromium trioxide (CrO₃) in a solvent like acetic acid. This process specifically introduces the aldehyde functional group at the 9-position of the chrysene (B1668918) ring system, a position critical for its observed biological interactions. The successful synthesis of the parent benzo[g]chrysene itself is a prerequisite for this transformation. rsc.org

Biological Interactions and Research Applications

A significant portion of the research on this compound is driven by its biological activity. It is identified as a metabolite of Dibenzo[def,p]chrysene, a well-known environmental PAH. chemicalbook.com Studies indicate that the compound exhibits mutagenic properties. chemicalbook.com The planar aromatic structure of the molecule allows it to intercalate, or insert itself, between the base pairs of DNA. This interaction can distort the DNA helix, potentially leading to errors in DNA replication and transcription, which may contribute to the initiation of cancer.

In laboratory settings, the compound is used for various research purposes:

Mutagenesis Research: It is employed as a model compound to study the mechanisms of chemical mutagenesis. chemicalbook.com

Precursor for Synthesis: The aldehyde functionality allows it to be used as a starting material for creating more complex polycyclic aromatic compounds.

DNA Interaction Studies: It is used to investigate how functionalized PAHs interact with biological macromolecules, providing insight into the structural requirements for DNA binding and adduct formation.

Proteomics: The compound is utilized as a biochemical for research in proteomics. scbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H14O B13833459 Benzo[g]chrysene-9-carboxaldehyde

Properties

Molecular Formula

C23H14O

Molecular Weight

306.4 g/mol

IUPAC Name

pentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene-22-carbaldehyde

InChI

InChI=1S/C23H14O/c24-14-16-13-15-7-1-2-8-17(15)23-21-12-6-4-10-19(21)18-9-3-5-11-20(18)22(16)23/h1-14H

InChI Key

KJZYFJWBEKPCNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C4=CC=CC=C4C5=CC=CC=C53)C=O

Origin of Product

United States

Synthetic Methodologies for Benzo G Chrysene 9 Carboxaldehyde and Its Precursors

Historical Approaches to Benzo[g]chrysene (B86070) Core Construction

The construction of the pentacyclic benzo[g]chrysene framework has historically been a significant synthetic challenge. Early approaches often involved multi-step sequences starting from smaller, more readily available aromatic precursors. One of the most common and enduring methods for creating the chrysene (B1668918) core and related structures is the photochemical oxidative cyclization, also known as the Mallory reaction. nih.gov This reaction typically involves the irradiation of a stilbene-type precursor in the presence of an oxidizing agent like iodine and air. nih.gov For instance, substituted chrysenes have been synthesized by the photocyclization of styrenes attached to a methylated naphthalene (B1677914). nih.gov

Another classical approach involves building the ring system through annulation reactions, such as the Diels-Alder reaction, which has been used to create various substituted chrysenes. nih.gov These historical methods, while foundational, often required harsh conditions, multiple steps, and resulted in modest yields, prompting the development of more advanced strategies. The synthesis of the parent benzo[g]chrysene has been a crucial step, enabling further functionalization and the preparation of derivatives like the K-region arene oxide, benzo[g]chrysene 9,10-oxide. rsc.org

Targeted Introduction and Modification of the 9-Carboxaldehyde Moiety

Once the benzo[g]chrysene core is obtained, the introduction of the carboxaldehyde group at the 9-position requires regioselective functionalization. The electronic properties of the extensive π-system dictate the reactivity of the various positions on the aromatic scaffold.

Direct formylation of the pre-formed benzo[g]chrysene core is a potential route to the target aldehyde. Electrophilic substitution reactions, such as the Vilsmeier-Haack or Friedel-Crafts acylation, are standard methods for introducing a formyl or acyl group onto an aromatic ring. Analogous aldehydes of other PAHs have been synthesized using such methods. However, a significant challenge in the direct formylation of large, asymmetric PAHs like benzo[g]chrysene is controlling the regioselectivity. The molecule presents multiple non-equivalent positions for electrophilic attack, and reactions can often lead to a mixture of isomers, complicating purification and reducing the yield of the desired 9-substituted product. Detailed regioselectivity studies are therefore crucial to optimize conditions (e.g., catalyst, solvent, temperature) that favor substitution at the desired position over other reactive sites, such as the K-region (9,10-positions).

An alternative and often more regioselective strategy involves the oxidation of a precursor molecule where a group already resides at the 9-position. This two-step approach involves first synthesizing 9-methylbenzo[g]chrysene (B1142064) or benzo[g]chrysene-9-methanol and then oxidizing this precursor to the aldehyde.

Common methods for this transformation include:

Oxidation of a methyl group: The synthesis can proceed from a methyl-substituted precursor. The controlled catalytic oxidation of methyl groups on a PAH core to the corresponding aldehyde is a known transformation, though it can risk over-oxidation to the carboxylic acid. nih.gov

Oxidation of a primary alcohol: The aldehyde can be obtained by reducing a corresponding carboxylic acid or by direct synthesis of the primary alcohol, followed by oxidation. Reagents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation are commonly used for this conversion.

Direct oxidation of the parent PAH: A direct method for synthesizing benzo[g]chrysene-9-carbaldehyde (B569639) involves the oxidation of the parent benzo[g]chrysene using potent oxidizing agents like chromium trioxide (CrO₃) in acetic acid. This reaction specifically targets and introduces the aldehyde group at the 9-position.

The aldehyde group itself can be further transformed. For example, it can be oxidized to a carboxylic acid using potassium permanganate (B83412) (KMnO₄) or reduced to a primary alcohol with sodium borohydride (B1222165) (NaBH₄).

The synthesis of complex molecules like benzo[g]chrysene-9-carboxaldehyde can be approached through either convergent or divergent strategies.

Convergent Synthesis: This approach involves preparing key fragments of the molecule separately and then combining them in the later stages of the synthesis. For example, a functionalized naphthalene derivative and a substituted phenyl vinyl fragment could be synthesized independently and then joined via a Wittig reaction to form a stilbene (B7821643) precursor. nih.gov Subsequent photochemical cyclization would then yield the functionalized benzo[g]chrysene core in a single step. nih.gov This strategy is often more efficient as it allows for the parallel construction of molecular complexity.

Divergent Synthesis: In this strategy, a common intermediate, the benzo[g]chrysene core, is synthesized first. This parent PAH is then subjected to various functionalization reactions to create a library of derivatives, including the 9-carboxaldehyde. This approach is advantageous when multiple analogs of the parent structure are desired for structure-activity relationship studies.

Advanced Catalytic Strategies in this compound Synthesis

Modern synthetic chemistry has seen a surge in the use of transition metal catalysis to construct complex aromatic systems with high efficiency and selectivity. These methods offer significant advantages over classical approaches by often proceeding under milder conditions and providing access to structures that are difficult to obtain otherwise.

Palladium and iron are prominent catalysts in the synthesis of PAHs, including the benzo[g]chrysene scaffold.

Palladium-Catalyzed Reactions: Palladium catalysts are exceptionally versatile for forming C-C bonds.

Annulative π-Extension (APEX): This powerful reaction allows for the rapid construction of large PAH systems. For instance, a palladium-catalyzed annulative π-extension (APEX) reaction of chrysene with diiodobiphenyl has been used to create chrysene-based nanographenes. acs.org A similar strategy could be envisioned for benzo[g]chrysene. Successive APEX reactions can build highly fused systems from precursors like diphenylacetylene (B1204595) and benzonaphthosilole. acs.org

Direct Arylation: Palladium catalysts combined with an oxidant can achieve the direct C-H bond arylation of PAHs with arylboroxins, selectively at the K-region. acs.org This method, followed by an iron(III) chloride-mediated cyclodehydrogenation, provides a rapid and directional route to extend PAH π-systems. acs.org

[3+3] Annulation: A palladium-catalyzed [3+3] annulation method has been developed to synthesize PAHs from two smaller aromatic fragments, such as coupling a dibromonaphthalene with a PAH boronic ester. rsc.org

Iron-Catalyzed Reactions: Iron(III) chloride (FeCl₃) has been used as a promoter for the synthesis of polysubstituted benzo[g]chrysene derivatives. rsc.org A straightforward method involves reacting diphenylacetylene and phenylacetaldehyde (B1677652) derivatives in the presence of FeCl₃ under mild conditions to construct the core structure. rsc.org

These advanced catalytic methods represent the state-of-the-art in PAH synthesis, enabling more efficient and controlled routes to complex structures like benzo[g]chrysene and its derivatives. acs.orgrsc.org

Brønsted Acid-Catalyzed Approaches for Aromatic Ring Formationresearchgate.net

The formation of the chrysene core, a key structural component of benzo[g]chrysene, can be efficiently achieved through Brønsted acid-catalyzed reactions. Research has demonstrated a facile one-pot synthesis of multi-substituted chrysenes using trifluoromethanesulfonic acid (HOTf) as a catalyst. researchgate.netacs.org This cascade reaction involves the cross-coupling of ortho-[2-(4-methoxylphenyl)-alkynyl]acetophenones with ortho-alkynylbenzaldehydes. researchgate.netacs.org

The mechanism proceeds under mild conditions and is noted for its high atom utilization. researchgate.net Mechanistic studies have shown that an isochromenylium (B1241065) species is a key intermediate in this transformation. researchgate.netacs.org The Brønsted acid promotes a cascade of reactions that efficiently constructs the tetracyclic chrysene system from relatively simple, functionalized benzene (B151609) derivatives. This approach represents a powerful strategy for assembling the complex aromatic core of chrysene-based PAHs.

Table 1: Brønsted Acid-Promoted Synthesis of Chrysene Derivatives researchgate.netacs.org

Reactant 1 Reactant 2 Catalyst Key Features
ortho-[2-(4-methoxylphenyl)-alkynyl]acetophenones ortho-alkynylbenzaldehydes Trifluoromethanesulfonic acid (HOTf) One-pot synthesis; Mild conditions; Forms multisubstituted chrysenes.
2-(1-alkynyl)benzaldehydes Primary Amines Brønsted Acid/Base Used for isoquinolone synthesis, a related reaction demonstrating high atom utilization.

This table summarizes the key components and features of the Brønsted acid-catalyzed synthesis of chrysene frameworks, which are precursors to Benzo[g]chrysene.

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing complex PAHs like this compound, these principles encourage the use of safer solvents, renewable feedstocks, and catalytic processes over stoichiometric ones. nih.gov

A significant advancement in sustainable synthesis is the use of solid acid catalysts, which offer advantages such as reusability, high stability, and reduced waste generation compared to traditional homogeneous catalysts. An innovative approach involves using an amorphous carbon-based solid Brønsted acid, carrying sulfonic acid groups (-SO₃H), as a catalyst. nih.gov This type of catalyst can be produced from inexpensive and readily available agricultural by-products, such as rice husks. nih.gov

This sulfonated amorphous carbon (AC-SO₃H) has been successfully employed in the intramolecular cyclization to form benzo[a]carbazole frames, a process analogous to the ring-forming reactions needed for benzo[g]chrysene synthesis. nih.gov The catalyst exhibits high total acidity and a robust structure, allowing for it to be filtered from the reaction mixture and reused multiple times without significant loss of activity. nih.gov The development of such heterogeneous catalysts from renewable sources represents a key step towards more sustainable synthetic routes for complex aromatic compounds.

Table 2: Comparison of Catalytic Systems in Aromatic Synthesis

Catalyst Type Example Source/Method Advantages in Sustainability Relevant Application
Homogeneous Brønsted Acid Trifluoromethanesulfonic acid (HOTf) Chemical Synthesis High efficiency in specific cascade reactions. researchgate.netacs.org Chrysene derivative synthesis. researchgate.netacs.org
Heterogeneous Solid Brønsted Acid Sulfonated Amorphous Carbon (AC-SO₃H) Sulfonation of carbonized rice husks. nih.gov Reusable, stable, low-cost, derived from renewable biomass, reduces waste. nih.gov Synthesis of benzo[a]carbazole via intramolecular cyclization. nih.gov

This table compares a conventional homogeneous catalyst with a green, heterogeneous alternative, highlighting the sustainability benefits of the latter.

Table of Mentioned Compounds

Compound Name
This compound
Benzo[g]chrysene
Chrysene
Chromium trioxide
Acetic acid
Trifluoromethanesulfonic acid (HOTf)
ortho-[2-(4-methoxylphenyl)-alkynyl]acetophenones
ortho-alkynylbenzaldehydes
2-(1-alkynyl)benzaldehydes
Benzo[a]carbazole
Sulfonated Amorphous Carbon (AC-SO₃H)
Naphthalene
Anthracene
Phenanthrene

Chemical Reactivity and Transformation Studies of Benzo G Chrysene 9 Carboxaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group (-CHO) at the 9-position is a key site for synthetic transformations, allowing for the extension of the carbon skeleton and the introduction of diverse functional groups.

The carbonyl carbon of the aldehyde is electrophilic and readily attacked by nucleophiles. While specific studies on Benzo[g]chrysene-9-carboxaldehyde are not extensively documented in publicly available literature, its reactivity can be predicted based on the well-established principles of aldehyde chemistry. Nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) are expected to add to the carbonyl group to form secondary alcohols after an aqueous workup. This provides a reliable method for creating new carbon-carbon bonds at the 9-position.

Table 1: Predicted Nucleophilic Addition Reactions

Nucleophilic Reagent Intermediate Product (Alkoxide) Final Product (After Workup)
Methylmagnesium bromide (CH₃MgBr) Benzo[g]chrysene-9-yl(methyl)oxidanide 1-(Benzo[g]chrysen-9-yl)ethanol

Condensation reactions provide powerful routes to form carbon-carbon double bonds from carbonyl compounds. This compound is an ideal substrate for such transformations.

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a phosphorane) to yield an alkene and triphenylphosphine (B44618) oxide. udel.edu This reaction is highly versatile and can be used to synthesize various vinyl-substituted benzo[g]chrysene (B86070) derivatives. The stereochemistry of the resulting alkene (E or Z isomer) depends on the nature of the ylide used. udel.edu

The Knoevenagel condensation is the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, malononitrile), typically catalyzed by a weak base. rsc.orgnih.gov This reaction yields an electron-deficient alkene, which can be a valuable intermediate for further synthetic manipulations, including sequential cyclization reactions. nih.gov

Table 2: Representative Condensation Reactions

Reaction Type Reagent Expected Product
Wittig Reaction Benzyltriphenylphosphonium (B107652) chloride / Base 9-(2-Phenylvinyl)benzo[g]chrysene

The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde can be oxidized to the corresponding Benzo[g]chrysene-9-carboxylic acid. Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can effect this transformation.

Reduction: Conversely, the aldehyde can be reduced to Benzo[g]chrysene-9-methanol. This is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Table 3: Oxidation and Reduction of the Aldehyde Group

Transformation Reagent Product
Oxidation Potassium Permanganate (KMnO₄) Benzo[g]chrysene-9-carboxylic acid

This compound can undergo condensation reactions with primary amines and their derivatives to form various C=N bonded compounds. These reactions typically proceed via nucleophilic addition to the carbonyl group, followed by dehydration.

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) yields imines.

Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) yields oximes.

Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) yields hydrazones.

These derivatives are often crystalline solids with sharp melting points, historically used for the characterization of aldehydes.

Table 4: Formation of C=N Derivatives

Reagent Derivative Class Product Name
Aniline Imine (Schiff Base) N-(Benzo[g]chrysen-9-ylmethylene)aniline
Hydroxylamine Oxime This compound oxime

Reactivity of the Benzo[g]chrysene Aromatic Core

The benzo[g]chrysene moiety is a large, electron-rich aromatic system that can undergo electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is a complex outcome of the inherent reactivity of the parent hydrocarbon and the electronic influence of the substituent.

The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or σ-complex. uci.edu The stability of this intermediate determines the reaction rate and the position of substitution. youtube.comlibretexts.org

Influence of the Aldehyde Substituent: The aldehyde group (-CHO) is a deactivating group for electrophilic aromatic substitution due to its electron-withdrawing nature (both by induction and resonance). In simple benzene (B151609) systems, such groups direct incoming electrophiles to the meta position relative to themselves. youtube.com

Deactivation of the Substituted Ring: The ring to which the aldehyde is attached (the chrysene (B1668918) portion) is significantly deactivated towards electrophilic attack.

Substitution on Other Rings: It is highly probable that electrophilic substitution will preferentially occur on one of the other, more distant rings of the benzo[g]chrysene system, which are not electronically deactivated by the aldehyde group. Steric effects will also play a crucial role in determining the final substitution pattern, with less hindered positions being favored. nih.gov For example, halogenation of related benzo[g]chrysene derivatives has been shown to occur on the newly formed aromatic ring during their synthesis, indicating the high reactivity of certain positions within the core structure. rsc.org

Therefore, while the C9-aldehyde group deactivates its immediate aromatic environment, the molecule as a whole remains reactive, with electrophiles predicted to attack positions on the benzo- portion or other remote sites of the chrysene core, guided by the system's frontier molecular orbitals and steric accessibility.

Pericyclic Reactions and Cycloadditions

Detailed research findings on the specific involvement of this compound in pericyclic reactions and cycloadditions are not extensively documented in publicly available literature. Pericyclic reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are governed by the conservation of orbital symmetry. libretexts.org For polycyclic aromatic hydrocarbons (PAHs), cycloaddition reactions like the Diels-Alder reaction can occur, where the PAH can act as a diene or a dienophile. numberanalytics.com The reactivity in such reactions is influenced by the electronic structure and steric factors of the PAH. nih.gov

While general studies on the cycloaddition reactions of chrysene and its derivatives exist, documentsdelivered.comacs.org specific examples detailing the participation of the benzo[g]chrysene framework, particularly with a carboxaldehyde substituent at the 9-position, are scarce. The presence of the electron-withdrawing carboxaldehyde group would be expected to influence the electron density of the aromatic system, and thus its reactivity as a diene or dienophile in cycloaddition reactions. numberanalytics.com However, without specific experimental studies, any discussion on the regio- and stereoselectivity of such reactions for this compound remains speculative.

Metal-Mediated Cross-Coupling Reactions at Aromatic Positions

Information regarding metal-mediated cross-coupling reactions specifically at the aromatic positions of this compound is not well-documented in the reviewed scientific literature. Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules, including functionalized PAHs. researchgate.netmdpi.com

For related chrysene and benzo[g]chrysene systems, synthetic methods involving metal-catalyzed reactions have been reported for the introduction of various functional groups. researchgate.netacs.org These reactions often rely on the pre-functionalization of the aromatic core with a halide or a boronic acid derivative, which then participates in cross-coupling reactions such as Suzuki-Miyaura or Negishi coupling. The aldehyde functional group in this compound could potentially be compatible with certain cross-coupling conditions, or it might require protection. The regioselectivity of such coupling reactions on the extended aromatic system of benzo[g]chrysene would be a critical aspect to consider, but specific data for the 9-carboxaldehyde derivative is not available.

Chemoselectivity and Stereoselectivity in Complex Reaction Environments

There is a lack of specific research detailing the chemoselectivity and stereoselectivity of this compound in complex reaction environments. Chemoselectivity would be a key consideration in reactions involving this molecule due to the presence of multiple reactive sites: the aldehyde group and the various positions on the polycyclic aromatic framework. For instance, in a reaction with a reducing agent, the aldehyde could be selectively reduced over the aromatic rings. Conversely, under certain oxidative conditions, the aldehyde could be oxidized to a carboxylic acid. numberanalytics.com

Stereoselectivity would become important if reactions were to introduce new chiral centers. For example, a nucleophilic addition to the aldehyde carbonyl could generate a new stereocenter. The facial selectivity of such an attack would likely be influenced by the steric bulk and geometry of the large, non-planar benzo[g]chrysene backbone. However, without experimental data, the degree and direction of any stereochemical control remain uncharacterized. General principles of stereoselective synthesis are well-established, but their specific application to this compound has not been reported. youtube.comrsc.org

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Analyses

Specific studies on the elucidation of reaction mechanisms involving this compound through kinetic and spectroscopic analyses are not found in the surveyed literature. Such studies are crucial for understanding the pathways of chemical transformations. Kinetic analyses would provide information on reaction rates and the influence of reactant concentrations and temperature, allowing for the determination of rate laws and activation parameters. acs.orgresearchgate.net

Spectroscopic techniques such as NMR, UV-Vis, and fluorescence spectroscopy would be invaluable for identifying and characterizing reactants, products, and any potential intermediates. rsc.orgspectroscopyonline.com For instance, changes in the electronic spectra could be monitored to follow the course of a reaction involving the extended π-system of the benzo[g]chrysene core. nih.gov While spectroscopic properties of benzo[g]chrysene and its derivatives have been investigated in other contexts, beilstein-journals.orgrsc.org detailed mechanistic studies focusing on the reactions of the 9-carboxaldehyde derivative are not available.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Elucidating Complex Structures [3, 6]

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unravel the intricate proton and carbon framework of this compound, researchers turn to a powerful suite of two-dimensional (2D) NMR experiments. These techniques separate signals across two frequency axes, revealing correlations between different nuclei and allowing for the piecing together of the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be crucial for tracing the connectivity of protons within each aromatic ring system, helping to distinguish between the different spin systems in the chrysene and benzo rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon atom it is directly attached to. This is a vital step in assigning the carbon skeleton by linking the already identified proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two or three bonds. This is particularly powerful for a polycyclic system, as it allows for the connection of different structural fragments. For instance, the correlation between the aldehyde proton and carbons in the chrysene backbone would definitively place the carboxaldehyde group at the C-9 position. It would also help to link the individual aromatic rings together by showing correlations between protons on one ring and carbons on an adjacent ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. For a sterically crowded molecule like this compound, which exhibits significant deviation from planarity in its fjord region, NOESY is critical for determining the three-dimensional conformation. It can reveal through-space interactions between protons on different rings that are brought into proximity by the molecule's distorted shape.

2D NMR Technique Information Provided for this compound
COSY Reveals proton-proton (¹H-¹H) couplings within individual aromatic rings.
HSQC Correlates each proton with its directly attached carbon atom (¹H-¹³C).
HMBC Shows long-range (2-3 bond) correlations between protons and carbons, confirming the position of the aldehyde group and linking the ring systems.
NOESY Indicates through-space proximity of protons, helping to define the 3D conformation, especially in the sterically hindered fjord region.

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) offers insights into its structure in the crystalline form. This is particularly relevant for understanding intermolecular interactions, such as pi-stacking, which are prevalent in the solid state of PAHs. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution carbon-13 spectra of the solid material, revealing information about the packing of molecules in the crystal lattice and the presence of any polymorphism (different crystalline forms).

Advanced Mass Spectrometry for Mechanistic and Isotopic Studies

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and probing its structure through fragmentation analysis. Advanced MS methods offer high precision and the ability to conduct detailed mechanistic studies.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, is used to determine the exact mass of this compound with very high accuracy. For a molecule with the formula C₂₃H₁₄O, the expected monoisotopic mass is 306.1045 Da. chemsrc.com HRMS can measure this mass to within a few parts per million (ppm), which provides unequivocal confirmation of the elemental composition and distinguishes it from other molecules with the same nominal mass. chemsrc.com For instance, ESI-MS analysis can confirm the molecular weight by observing the protonated molecule, [M+H]⁺.

Property Value Source
Molecular Formula C₂₃H₁₄O
Molecular Weight 306.357 g/mol
Exact Mass 306.104462 Da chemsrc.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, the molecular ion of this compound is selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern is like a fingerprint for the molecule and provides crucial structural information. For this compound, expected fragmentation pathways would include the loss of the aldehyde group (CHO, 29 Da) or carbon monoxide (CO, 28 Da), leading to characteristic fragment ions. Analyzing these pathways helps to confirm the presence and location of the aldehyde functional group. rsc.org The stability of the polycyclic aromatic core would likely result in a prominent molecular ion peak. ca.gov

Vibrational Spectroscopy for Probing Molecular Conformations and Intermolecular Interactions

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are sensitive to the types of chemical bonds present and their environment, providing valuable information on functional groups and molecular structure.

For this compound, IR spectroscopy is particularly useful for identifying the characteristic stretching frequency of the aldehyde carbonyl group (C=O). This typically appears in the region of 1680–1720 cm⁻¹. The exact position of this peak can provide clues about conjugation with the aromatic system. The spectrum would also show characteristic peaks for aromatic C-H stretching and C=C stretching vibrations. Comparing the vibrational spectra with theoretical calculations from methods like Density Functional Theory (DFT) can aid in assigning the observed bands and confirming the molecule's conformational state.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique used to identify the functional groups and vibrational modes within a molecule. For this compound, the FTIR spectrum is expected to be characterized by a combination of aromatic C-H and C=C stretching vibrations, as well as the distinctive bands of the aldehyde group.

Key Expected Vibrational Bands:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Carbonyl (C=O) Stretching: The most prominent band for the aldehyde group, expected to appear in the range of 1710-1685 cm⁻¹. The exact position is sensitive to the electronic effects of the large aromatic system.

Aromatic C=C Stretching: A series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the polycyclic aromatic framework.

Aldehyde C-H Stretching: This appears as a pair of weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹.

Out-of-Plane C-H Bending: These vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

Interactive Data Table: Expected FTIR Peaks for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium to Weak
Aldehyde C-H Stretch~2850 and ~2750Weak
Carbonyl (C=O) Stretch1710-1685Strong
Aromatic C=C Stretch1600-1450Medium to Strong
C-H Out-of-Plane Bend900-675Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy is especially useful for characterizing the vibrations of the extensive aromatic system.

Key Expected Raman Shifts:

C=C Stretching Vibrations: Similar to FTIR, aromatic C=C stretching bands are prominent, often appearing at slightly different frequencies and with different relative intensities.

Carbonyl (C=O) Stretching: The C=O stretch may also be observed in the Raman spectrum, although it is typically weaker than in the FTIR spectrum.

Research on other PAHs has demonstrated that Raman spectroscopy can reveal subtle structural changes and the degree of aromaticity. The introduction of the aldehyde group is expected to perturb the electronic structure of the benzo[g]chrysene backbone, which could be reflected in shifts of the characteristic Raman bands compared to the parent hydrocarbon.

Electronic Spectroscopy for Understanding Electronic Transitions and Aromaticity

Electronic spectroscopy techniques, such as UV-Visible absorption and fluorescence spectroscopy, are critical for probing the electronic structure, including the π-electron system and excited state properties of this compound.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of a large PAH like this compound is expected to be complex, with multiple absorption bands corresponding to π-π* transitions. The introduction of the carboxaldehyde group, a chromophore, is anticipated to cause a bathochromic (red) shift in the absorption bands compared to the parent benzo[g]chrysene due to the extension of the conjugated system.

Studies on nitro-substituted chrysenes have shown that the position of the substituent influences the electronic spectrum, with different isomers exhibiting distinct absorption patterns due to varying degrees of steric hindrance and conjugation. A similar effect is expected for this compound.

Interactive Data Table: Expected UV-Visible Absorption Bands for this compound

Electronic TransitionExpected Wavelength Range (nm)Description
β-band (high energy)250-300Intense absorption related to the overall aromatic system.
p-bands (para)300-380Structured bands characteristic of the chrysene moiety.
α-band (lowest energy)> 380Weaker, structured band, sensitive to substituent effects.

Fluorescence and Phosphorescence Spectroscopy (Excited State Dynamics)

Fluorescence and phosphorescence spectroscopy are used to study the de-excitation pathways of a molecule after it has absorbed light. The emission properties, including quantum yield and lifetime, are highly sensitive to molecular structure and environment.

Fluorescence: this compound is expected to be fluorescent, with an emission spectrum that is typically a mirror image of the lowest energy absorption band. The introduction of the aldehyde group may influence the fluorescence quantum yield and lifetime. In some aromatic aldehydes, the presence of a low-lying n-π* state associated with the carbonyl group can provide a pathway for non-radiative decay, potentially quenching fluorescence.

Phosphorescence: The heavy atom effect is not prominent in this molecule, but intersystem crossing from the singlet excited state to the triplet state can occur, leading to phosphorescence at longer wavelengths and with longer lifetimes than fluorescence. The study of related brominated helicenes has shown that the introduction of a heavy atom can enhance phosphorescence.

Research on Chiroptical Properties of this compound Remains Undisclosed

An extensive review of scientific literature reveals a notable absence of specific research into the chiroptical properties of the chemical compound this compound. Despite the interest in the broader class of benzo[g]chrysene derivatives and other polycyclic aromatic hydrocarbons (PAHs) for their potential applications in materials science and their biological activities, detailed investigations into the Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) of chiral derivatives of this compound have not been reported in the available scientific literature.

Chiroptical spectroscopy techniques, such as CD and VCD, are powerful tools for elucidating the three-dimensional structure of chiral molecules. These methods are particularly valuable in determining the absolute configuration of enantiomers and studying their conformational dynamics in solution. The application of these techniques to derivatives of this compound would be essential for understanding their stereochemical properties.

While studies on related compounds, such as dibenzo[g,p]chrysene (B91316) and helicene derivatives, have demonstrated the utility of chiroptical spectroscopy in characterizing their complex structures, this specific area of inquiry for this compound appears to be an unexplored frontier in chemical research. The aldehyde functional group at the 9-position of the benzo[g]chrysene framework introduces a site for potential derivatization to create chiral molecules, which would be prime candidates for chiroptical analysis. However, no such studies have been published.

The lack of available data prevents a detailed discussion and the creation of data tables for the following outlined sections:

Advanced Spectroscopic and Structural Characterization in Research4.6. Chiroptical Spectroscopy if Chiral Derivatives Are Studied 4.6.1. Circular Dichroism Cd Spectroscopy4.6.2. Vibrational Circular Dichroism Vcd Spectroscopy

Future research in this area would be necessary to generate the experimental data required to populate these sections and provide a comprehensive understanding of the chiroptical behavior of any chiral derivatives of Benzo[g]chrysene-9-carboxaldehyde. Such research would contribute valuable insights into the structure-property relationships within this class of compounds.

Theoretical and Computational Investigations of Benzo G Chrysene 9 Carboxaldehyde

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of Benzo[g]chrysene-9-carboxaldehyde at a molecular level. These calculations provide data on electron distribution, orbital energies, and molecular stability.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the ground-state properties of large organic molecules like this compound. DFT calculations are employed to determine optimized molecular geometries, electronic properties, and thermodynamic stability.

The core structure of this molecule is the non-planar benzo[g]chrysene (B86070) framework. This deviation from planarity is a critical structural feature. Computational studies on related C22H14 isomers have shown that non-planar structures, including benzo[g]chrysene, can be significantly more stable (by up to 2 eV) than their planar counterparts like pentacene (B32325). whiterose.ac.ukacs.org This increased stability is a key ground-state property. For the parent compound, benzo[g]chrysene, high-level computational methods have been used to determine its enthalpy of formation, providing crucial thermochemical data. nih.gov

Table 1: Representative Ground State Properties of Parent PAHs from DFT Calculations This table illustrates the type of data obtained from DFT calculations on related polycyclic aromatic hydrocarbons. Specific values for this compound would require dedicated computational studies.

PropertyDescriptionExample CompoundIllustrative Value
Enthalpy of Formation (ΔfH°)The change in enthalpy during the formation of 1 mole of the substance from its constituent elements.Benzo[g]chrysene354.8 kJ/mol nih.gov
HOMO-LUMO GapThe energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity and electronic excitation energy.Pentacene Isomers~2-4 eV whiterose.ac.ukacs.org
Ionization EnergyThe energy required to remove an electron from a neutral atom or molecule.Benzo[g]chrysene~7.5-7.6 eV acs.orgresearchgate.net
Dipole MomentA measure of the separation of positive and negative electrical charges within a molecule. Expected to be non-zero for this compound due to the oxygen atom.N/AN/A

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the electronic excited states of molecules. It is used to predict UV-Vis absorption spectra by calculating vertical excitation energies and their corresponding oscillator strengths (intensities). For PAHs, TD-DFT calculations can elucidate the nature of important electronic transitions, such as the characteristic ¹La and ¹Lb states. ohio-state.edu

However, standard DFT functionals can sometimes provide an unbalanced description of these two states, which are often close in energy. researchgate.net The accuracy of TD-DFT for PAHs can be highly dependent on the choice of the exchange-correlation functional. Long-range corrected (LRC) functionals have been shown to improve the prediction of certain excited states in PAHs that have charge-transfer character, even if this character is not immediately obvious. ohio-state.edu Studies on chrysene (B1668918) derivatives show that the most intense electronic transitions are typically of a π → π* character, dominated by the HOMO → LUMO transition. researchgate.net TD-DFT calculations on the parent benzo[g]chrysene have been performed as part of broader studies on PAH isomers, providing data on its electronic transitions. acs.org

Table 2: Illustrative TD-DFT Data for Electronic Transitions of a PAH This table represents typical output from a TD-DFT calculation. The values are illustrative and not specific to this compound.

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S13.104000.05HOMO -> LUMO
S23.453590.85HOMO-1 -> LUMO
S33.803260.12HOMO -> LUMO+1

For achieving very high accuracy, particularly for thermochemical data, more computationally expensive ab initio methods are employed. Methods such as the Gaussian-n (e.g., G3B3, G3MP2B3) theories and Coupled Cluster (CC) theory, like CCSD(T), provide benchmark-quality energy calculations. nih.govscispace.com These methods are often used to calibrate more efficient DFT functionals or for smaller molecules where high accuracy is paramount. For instance, G3MP2B3 and G3B3 have been used to compute the enthalpies of formation for a wide range of PAHs with average deviations from experimental values of only a few kJ/mol. nih.gov

For excited states, high-accuracy ab initio methods like the algebraic diagrammatic construction scheme to second order (ADC(2)) and second-order coupled-cluster (CC2) methods can provide reliable predictions, especially for systems where TD-DFT may be less accurate. acs.orgrsc.org Due to their significant computational cost, the application of these "platinum standard" methods arxiv.org to a molecule as large as this compound is challenging and typically reserved for specific benchmark purposes rather than routine investigation.

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR)

Computational methods are routinely used to predict various spectroscopic properties, providing a direct link between theoretical models and experimental observation.

UV-Vis Spectra: As discussed in section 5.1.2, TD-DFT is the primary tool for predicting UV-Vis spectra by calculating the electronic transitions. acs.org The resulting data on excitation energies and oscillator strengths can be plotted to generate a theoretical spectrum.

IR Spectra: The prediction of infrared (IR) spectra is achieved through DFT calculations of vibrational frequencies. After a geometry optimization, a frequency calculation yields the normal modes of vibration. The frequencies of these modes correspond to absorption peaks in the IR spectrum, and their calculated intensities help in assigning experimental bands. Computational studies on pentacene isomers have made calculated IR spectra available for the parent benzo[g]chrysene. whiterose.ac.uk The addition of the aldehyde group would introduce a strong, characteristic C=O stretching vibration, which would be a prominent feature in the predicted IR spectrum.

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using quantum chemical calculations, typically with the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These calculations provide theoretical ¹H and ¹³C NMR spectra that are invaluable for structure elucidation and for assigning peaks in experimental spectra.

While specific predicted spectra for this compound are not available in the surveyed literature, the methodologies for their generation are well-established.

Aromaticity Analysis and Topological Indices

The concepts of aromaticity and molecular topology are crucial for understanding the stability and reactivity of PAHs.

Aromaticity Analysis: Aromaticity is not a directly observable quantity but can be assessed using various computational indices. The Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion where a negative value calculated at the center of a ring indicates aromatic character. dokumen.pub The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates bond length equalization; a value close to 1 indicates high aromaticity. researchgate.net HOMA values have been calculated for the parent benzo[g]chrysene, providing quantitative insight into the local aromaticity of its constituent rings. researchgate.net Such analyses for this compound would reveal how the aldehyde substituent perturbs the π-electron delocalization across the fused ring system.

Topological Indices: These are numerical descriptors derived from the molecular graph (the representation of atoms as vertices and bonds as edges). worldscientific.comscirp.org They quantify aspects of molecular size, shape, and branching. For PAHs, topological indices are widely used in Quantitative Structure-Property Relationship (QSPR) studies to build regression models that correlate molecular structure with physical characteristics like boiling point, stability, and toxicity. worldscientific.comresearchgate.net Various eccentricity-based or degree-based indices can be calculated for this compound to predict its properties and compare it to other PAHs. worldscientific.comworldscientific.com

Table 3: Aromaticity and Topological Indices This table provides examples of indices used to characterize PAHs.

Index TypeSpecific IndexDescription
AromaticityHOMAGeometry-based index measuring bond length uniformity. Value near 1 indicates high aromaticity. A value for a ring in Benzo[g]chrysene is reported as 0.8689. researchgate.net
NICSMagnetic criterion based on the computed magnetic shielding at a ring's center. Negative values indicate aromaticity. dokumen.pub
TopologicalZagreb IndicesDegree-based descriptors used in QSPR to model physicochemical properties. worldscientific.com
Eccentricity-Based IndicesIndices based on the distances between vertices in the molecular graph, used to model properties of PAHs. worldscientific.com

Molecular Dynamics Simulations for Conformational Analysis and Aggregation Behavior

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. For a molecule like this compound, MD simulations can provide critical insights into its conformational flexibility and its tendency to aggregate in solution.

PAHs are known to form aggregates in solution, primarily through π-π stacking interactions. ualberta.ca MD simulations can model this process, revealing the preferred stacking geometries (e.g., parallel-displaced vs. sandwich) and the stability of the resulting dimers and oligomers. These simulations can explore how the presence of a solvent influences aggregation behavior. ualberta.cafao.org

The introduction of a polar aldehyde group and a heteroatom (oxygen) is expected to have a significant impact on aggregation. fao.org MD studies on other heteroatom-containing PAHs show that such functionalization can increase the polarity and planarity of the molecule, leading to stronger attractive interaction energies and a greater tendency to form larger, more stable aggregates compared to the parent hydrocarbon. fao.orgbohrium.comacs.org MD simulations of this compound could therefore be used to investigate how the aldehyde group mediates intermolecular interactions, potentially through a combination of π-π stacking and dipole-dipole interactions, and how this influences its self-assembly in different environments.

Reaction Pathway Predictions and Transition State Analysis

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the likely chemical transformations of this compound. nih.gov These calculations can elucidate the mechanisms of reactions such as oxidation, reduction, and nucleophilic additions, which are characteristic of the aldehyde functional group.

Oxidation to Carboxylic Acid: The oxidation of the aldehyde group to a carboxylic acid is a common reaction pathway. Theoretical models can map the potential energy surface for this transformation, identifying the transition state and calculating the activation energy. For polycyclic aromatic aldehydes, the reaction often proceeds via the formation of a hydrate (B1144303) intermediate in the presence of water, followed by dehydrogenation. The transition state for the rate-determining step typically involves the breaking of the C-H bond of the aldehyde and the formation of an O-H bond.

Nucleophilic Addition: The electrophilic carbon atom of the carbonyl group is susceptible to attack by nucleophiles. Computational studies can model the addition of various nucleophiles (e.g., organometallic reagents, cyanide) to the aldehyde. Transition state analysis for these reactions reveals the geometry of the approach of the nucleophile and the simultaneous rehybridization of the carbonyl carbon from sp² to sp³. The large, electron-rich benzo[g]chrysene backbone can sterically hinder the approach of bulky nucleophiles, a factor that can be quantified through computational modeling.

Table 1: Illustrative Calculated Activation Energies for Key Reactions of a Polycyclic Aromatic Aldehyde

Reaction TypeReagentIllustrative Activation Energy (kcal/mol)Predicted Rate-Determining Step
OxidationO₂, H₂O25-35Hydrogen abstraction from hydrate
ReductionBH₄⁻15-25Hydride transfer to carbonyl carbon
Nucleophilic AdditionCN⁻10-20Attack of nucleophile on carbonyl

Note: These values are illustrative and based on computational studies of analogous polycyclic aromatic aldehydes. Actual values for this compound would require specific calculations.

Transition state theory, when combined with quantum chemical calculations, allows for the prediction of reaction rate constants. researchgate.netnih.gov For a molecule like this compound, computational models can predict which of the many possible reaction sites on the polycyclic aromatic system is most susceptible to attack, for instance, by atmospheric radicals like OH. researchgate.net These predictions are often guided by calculating condensed Fukui functions, which indicate the local reactivity of different atoms in the molecule. researchgate.netnih.gov

Intermolecular Interactions and Solvent Effects

The behavior of this compound in condensed phases is governed by a variety of non-covalent interactions, which can be meticulously studied using computational methods.

π-π Stacking: As a large polycyclic aromatic hydrocarbon (PAH), this compound is expected to exhibit significant π-π stacking interactions. nih.govrsc.org These interactions, where the electron-rich aromatic rings of two molecules align, are a primary driving force for aggregation and crystal packing. Computational models can determine the optimal geometry for these stacked dimers, which is often a displaced or parallel-displaced arrangement to minimize electrostatic repulsion. The presence of the polar aldehyde group can influence the stacking arrangement, potentially leading to more complex supramolecular structures. nih.gov

Hydrogen Bonding: The oxygen atom of the carboxaldehyde group can act as a hydrogen bond acceptor. In the presence of protic solvents like water or alcohols, this compound can form hydrogen bonds. rsc.org Computational studies on similar molecules, such as naphthaldehyde, have shown that these interactions are crucial in the initial steps of hydration and can influence conformational preferences. rsc.org The formyl C-H group can also participate in weak C-H···O hydrogen bonds, which can play a role in the stabilization of crystal structures. researchgate.net

Carbonyl-Carbonyl Interactions: Recent computational and experimental studies have highlighted the importance of carbonyl-carbonyl interactions in the solid-state assembly of molecules. nih.govresearchgate.net These interactions, involving the dipole-dipole alignment of two carbonyl groups, can further stabilize the packing of this compound in the solid state.

Solvent Effects: The solvent environment can have a profound impact on the properties and reactivity of this compound. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of different solvents. researchgate.net For instance, polar solvents are expected to stabilize the ground state and transition states of polar reactions, potentially altering reaction rates. The solubility of this largely nonpolar molecule is predicted to be low in water but higher in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (B95107) (THF), a prediction that can be rationalized through computational analysis of solvation energies.

Table 2: Predicted Intermolecular Interaction Energies for this compound Dimers

Interaction TypeDimer ConfigurationIllustrative Interaction Energy (kcal/mol)
π-π StackingParallel-displaced-15 to -25
Hydrogen BondingWith one water molecule-3 to -6
Carbonyl-CarbonylAntiparallel-2 to -4

Note: These values are illustrative and based on computational studies of similar aromatic systems. Specific calculations are needed for this compound.

Advanced Research Applications and Functional Materials Development

Role in Organic Electronic and Optoelectronic Materials Research

The rigid, planar, and electron-rich framework of polycyclic aromatic hydrocarbons is fundamental to the field of organic electronics. Derivatives of chrysene (B1668918) and benzo[g]chrysene (B86070) are recognized as promising materials for organic semiconductors, dyes, and light-emitting materials. nih.govbeilstein-journals.org The introduction of a carboxaldehyde group to the benzo[g]chrysene skeleton provides a reactive site for chemists to synthesize larger, more complex organic molecules tailored for specific electronic and optoelectronic applications.

Benzo[g]chrysene-9-carboxaldehyde serves as a foundational precursor for the synthesis of larger functional molecules designed for use in organic electronic devices. While research may focus on more complex derivatives, the fundamental benzo[g]chrysene unit is a known building block for organic semiconductors. rsc.orgscispace.com The aldehyde group is particularly useful for undergoing reactions like Knoevenagel or Wittig condensations, allowing for the extension of the π-conjugated system or the attachment of other functional moieties. This versatility enables the creation of custom-designed molecules for the emissive or charge-transporting layers in OLEDs and OFETs. For instance, polymers based on the related dibenzo[b,def]chrysene core have been successfully incorporated into OFETs, demonstrating hole mobility and showcasing the potential of this class of compounds in charge-transporting applications. rsc.orgscispace.com Theoretical studies on other chrysene derivatives predict that they are wide-band-gap organic semiconductors with good stability and charge mobility, with some compounds experimentally achieving charge carrier mobilities as high as 6.1 cm² V⁻¹s⁻¹. researchgate.net

The development of new photoactive materials is crucial for advancing organic photovoltaic (OPV) technology. The benzo[g]chrysene core, with its significant π-conjugation, is capable of absorbing light in the UV-visible spectrum, a prerequisite for any photovoltaic material. Research on π-extended dibenzo[g,p]chrysenes has shown that modifications to the core structure can significantly influence optoelectronic properties. rsc.org

The aldehyde functionality of this compound makes it an attractive building block for donor-acceptor polymers, which are a cornerstone of modern OPV device architecture. The aldehyde can be used to link the electron-donating benzo[g]chrysene unit with various electron-accepting moieties. This synthetic strategy allows for the precise tuning of the polymer's electronic properties, including its absorption spectrum and energy levels, to optimize photovoltaic performance. Polymers based on the related 2,9-dibenzo[b,def]chrysene unit have been synthesized and used in organic solar cells, achieving power conversion efficiencies that underscore the potential of these large PAH cores in photovoltaic applications. rsc.org

The efficiency of organic electronic devices is heavily dependent on the charge transport characteristics and the energy gap of the constituent materials. The benzo[g]chrysene framework possesses inherent charge-carrying capabilities. nih.govbeilstein-journals.org Theoretical and experimental studies on related chrysene derivatives have explored their charge transport properties, reporting maximum theoretical hole and electron mobilities of 0.739 and 0.709 cm² V⁻¹s⁻¹, respectively, for certain derivatives. researchgate.net

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and thus the energy gap, can be engineered by chemical modification. In twisted dibenzo[g,p]chrysene (B91316) derivatives, the degree of twisting in the molecular structure has been shown to cause a slight increase in the HOMO and a decrease in the LUMO, thereby reducing the energy gap. beilstein-journals.org The introduction of substituent groups also has a profound effect. The carboxaldehyde group (-CHO) on this compound is an electron-withdrawing group. This would be expected to lower the energy of both the HOMO and LUMO levels compared to the unsubstituted parent molecule, with a more pronounced effect on the LUMO. This modification is a key strategy in energy gap engineering, allowing for the tuning of the material's properties to better match the requirements for efficient charge injection and transport in electronic devices.

Table 1: Influence of Substituents on the First Oxidation Potential of Dibenzo[g,p]chrysene (DBC) Derivatives
CompoundSubstituent and PositionFirst Oxidation Potential (Eox1 vs Fc/Fc+)Change vs. Unsubstituted DBC
DBCNone~0.88 VN/A
MeO-DBC-1Methoxy (-OCH3) at position Y0.40 V-0.48 V
MeO-DBC-2Methoxy (-OCH3) at position X~0.73 V-0.15 V
MeO-DBC-3Methoxy (-OCH3) at positions X and Y0.46 V-0.42 V
Data derived from studies on substituted dibenzo[g,p]chrysenes, illustrating the significant impact of substituent type and position on electronic properties. nih.govbeilstein-journals.org The aldehyde group on this compound would likewise be expected to strongly influence its electrochemical behavior.

Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules. The ability of molecules to self-assemble into larger, ordered structures through non-covalent interactions is a powerful tool for creating novel functional materials. The aldehyde group on this compound provides a key site for directing these interactions.

Hydrogen bonding is one of the most important directional forces in supramolecular self-assembly. The oxygen atom of the aldehyde group in this compound can act as a hydrogen bond acceptor. This allows the molecule to participate in the formation of well-defined, ordered supramolecular architectures when combined with suitable hydrogen bond donor molecules. While specific studies on the hydrogen-bonded structures of this compound are an emerging area, the principle is well-established in supramolecular chemistry. These interactions can guide the assembly of molecules into one-, two-, or three-dimensional networks, influencing the bulk properties of the resulting material, such as its morphology and electronic characteristics.

The precise integration of organic building blocks into crystalline, porous structures is the basis of MOF and COF chemistry. researchgate.netresearchgate.net These materials have exceptionally high surface areas and tunable pore environments, making them suitable for applications in gas storage, separation, and catalysis.

This compound is an excellent candidate for a building block, or "linker," in the synthesis of COFs. The aldehyde functional group is widely used to form robust, porous frameworks through reversible imine condensation reactions with amine-containing molecules. nih.gov The large, rigid, and aromatic structure of the benzo[g]chrysene core can form the walls of the porous framework, while the aldehyde groups act as the connection points. Research has already demonstrated that the related dibenzo[g,p]chrysene (DBC) can serve as a novel building block for highly crystalline and porous 2D COFs with promising optoelectronic properties. rsc.org By using this compound in similar synthetic strategies, it is possible to construct new COFs where the photophysical and electronic properties of the benzo[g]chrysene unit are integrated into a stable and porous architecture.

Table 2: Potential Applications of this compound in Materials Science
Application AreaRole of Benzo[g]chrysene CoreRole of 9-Carboxaldehyde GroupPotential Outcome
OLEDs / OFETsProvides charge transport and/or light-emitting properties. researchgate.netActs as a synthetic handle to build larger, functional molecules. Novel materials for active layers in electronic devices.
PhotovoltaicsActs as a light-absorbing donor unit. rsc.orgEnables incorporation into donor-acceptor polymers.Organic solar cells with tailored energy levels. rsc.org
Covalent Organic Frameworks (COFs)Forms the rigid, π-conjugated framework walls. rsc.orgServes as the reactive site for imine-based polymerization. researchgate.netnih.govHighly porous, crystalline materials with unique optoelectronic functions.

Development of Fluorescent Probes and Sensors

Polycyclic aromatic hydrocarbons are well-known for their intrinsic fluorescence properties, making them excellent building blocks for fluorescent probes and sensors. jasco-global.com The large conjugated system of this compound is expected to result in strong absorption and emission in the UV-visible region. The aldehyde functionality provides a reactive handle to design chemodosimeters, which are sensors that undergo an irreversible chemical reaction with an analyte, leading to a detectable change in their fluorescence signal.

The aldehyde group can react with various analytes, such as primary amines, thiols, and reactive oxygen species, through nucleophilic addition or condensation reactions. nih.gov This reaction can be designed to cause a significant change in the electronic structure of the fluorophore, leading to a "turn-on" or "turn-off" fluorescent response. For example, the reaction of the aldehyde with an analyte could lead to the formation of a new conjugated system or disrupt an existing one, thereby modulating the fluorescence quantum yield and emission wavelength. The sensitivity and selectivity of such probes can be fine-tuned by modifying the electronic properties of the aromatic backbone and the steric environment around the aldehyde group. While specific data for this compound is not widely available, the photophysical properties of analogous PAH-aldehydes highlight their potential in this area.

Table 1: Representative Photophysical Properties of Analogous PAH-Aldehyde Based Fluorescent Probes

PAH-Aldehyde DerivativeExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (Φ)Target AnalyteReference
Anthracene-9-carboxaldehyde3654700.05 → 0.45Primary AminesFictionalized Data
Pyrene-1-carboxaldehyde340380 (monomer), 480 (excimer)VariableThiolsFictionalized Data
Perylene-3-carboxaldehyde430450 → 550 (ratiometric)0.80Hydrazine (B178648)Fictionalized Data

Note: The data in this table is illustrative and based on typical values for PAH-aldehyde derivatives. It does not represent experimentally verified data for this compound.

Catalytic Applications and Ligand Design

The aldehyde functional group in this compound opens up possibilities for its use in organocatalysis. Aldehydes can act as catalysts in various organic transformations, often through the formation of reactive enamine or iminium ion intermediates. rsc.org While simple aldehydes like formaldehyde (B43269) have been shown to be effective, the bulky and electronically distinct benzo[g]chrysene backbone could impart unique stereoselectivity or reactivity in certain reactions. The large aromatic scaffold might influence the transition state geometry of a catalyzed reaction, potentially leading to novel catalytic activities. For instance, aromatic aldehydes can participate in reactions such as the benzoin (B196080) condensation or as catalysts in hydroamination reactions. rsc.orgmdpi.com

Furthermore, this compound can serve as a precursor for more complex catalytic structures. The aldehyde can be readily converted into other functional groups, such as amines, alcohols, or carboxylic acids, which can then be incorporated into larger catalyst frameworks.

The versatile chemistry of the aldehyde group allows for the synthesis of a wide range of ligands for transition metal catalysis. By reacting this compound with appropriate precursors, multidentate ligands incorporating nitrogen, oxygen, or phosphorus donor atoms can be prepared. The rigid and sterically demanding benzo[g]chrysene backbone can play a crucial role in controlling the coordination geometry and electronic properties of the metal center. This can have a profound impact on the activity, selectivity, and stability of the resulting catalyst.

For example, Schiff base ligands, readily prepared by the condensation of the aldehyde with primary amines, are widely used in coordination chemistry and catalysis. The electronic properties of the benzo[g]chrysene moiety would be electronically communicated to the metal center, potentially influencing its redox properties and catalytic performance in reactions such as cross-coupling, oxidation, or polymerization.

Table 2: Potential Catalytic Applications of Ligands Derived from Aromatic Aldehydes

Ligand TypeMetalCatalytic ReactionPotential Advantage of Benzo[g]chrysene ScaffoldReference
Schiff BasePd(II)Suzuki-Miyaura CouplingEnhanced catalyst stability and activity due to extended π-system.Fictionalized Data
N-Heterocyclic Carbene (NHC) PrecursorRu(II)Olefin MetathesisSteric bulk influencing selectivity.Fictionalized Data
Phosphine LigandRh(I)Asymmetric HydrogenationChiral environment if resolved, leading to enantioselectivity.Fictionalized Data

Note: This table presents potential applications and is based on the known catalytic behavior of ligands derived from other aromatic aldehydes. Specific performance data for this compound derived ligands is not yet available.

Nanotechnology and Hybrid Materials Research

The incorporation of functionalized PAHs like this compound into nanomaterials is a promising avenue for creating novel hybrid materials with enhanced properties. The large, planar structure of the benzo[g]chrysene core can facilitate strong interactions with the surfaces of nanomaterials such as graphene, carbon nanotubes, or metal nanoparticles through π-π stacking and van der Waals forces. nih.gov

The aldehyde group provides a covalent attachment point, allowing for the stable grafting of the PAH onto the nanomaterial surface. This functionalization can be used to modify the surface properties of the nanomaterials, for example, by increasing their dispersibility in certain solvents or by introducing specific functionalities. A key area of interest is the development of hybrid materials for sensing and electronics. For instance, decorating a graphene sheet with this compound could create a hybrid sensor where the graphene acts as a conductive transducer and the PAH provides the recognition and signaling element. The photophysical properties of the benzo[g]chrysene moiety could also be harnessed in light-harvesting or energy transfer applications when combined with suitable nanomaterials. The interaction with nanoparticles could also lead to interesting photophysical phenomena, such as surface-enhanced fluorescence, which could be exploited for highly sensitive detection methods.

Integration into Nanostructures and Nanoparticles

The incorporation of chromophoric and electronically active molecules like PAH derivatives into nanostructures is a key strategy for developing novel materials with tailored optoelectronic properties. While specific studies on this compound are not found, the aldehyde functional group, in principle, allows for its covalent integration into various nanostructured systems.

Potential Research Directions (Hypothetical):

Doping of Nanoparticles: this compound could theoretically be used as a dopant in the synthesis of organic or inorganic nanoparticles. Its large, planar aromatic system might influence the electronic band structure of the host material, potentially introducing new photoluminescent or charge-transport properties.

Self-Assembled Nanostructures: The aldehyde group can participate in reactions that lead to the formation of larger, well-defined supramolecular structures. Through techniques like Schiff base condensation, it could be co-assembled with other molecular building blocks to form nanoribbons, vesicles, or fibrous networks. The extended π-system of the benzo[g]chrysene core would be expected to promote π-π stacking interactions, further guiding the self-assembly process.

Table 1: Hypothetical Integration Strategies and Expected Outcomes

Integration Method Target Nanostructure Potential Role of this compound Expected Properties
Covalent Grafting Silica Nanoparticles Surface-bound fluorophore Enhanced, stable fluorescence
Doping Polymer Nanoparticles Dispersed chromophore Modified optical absorption and emission

Note: The data in this table is hypothetical and based on the chemical nature of the compound, as no direct research is currently available.

Surface Functionalization for Advanced Material Science Applications

Surface functionalization involves modifying the surface of a material to impart new properties. The aldehyde group of this compound makes it a candidate for the covalent modification of surfaces that have been pre-functionalized with amine groups.

Conceptual Applications:

Chemical Sensors: Surfaces functionalized with this compound could potentially be used in chemical sensing. The fluorescence of the benzo[g]chrysene moiety is sensitive to its local environment. The binding of specific analytes to the surface or to the immobilized molecule could lead to a detectable change in fluorescence intensity or wavelength, forming the basis of a turn-on or turn-off sensor.

Organic Electronics: Attaching this molecule to the surface of conductive or semiconductive materials (like indium tin oxide or silicon wafers) could be a step towards creating organic electronic devices. The benzo[g]chrysene unit could act as a charge-injection or light-emitting layer in devices such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The aldehyde linker would provide a stable, covalent attachment to the substrate.

Table 2: Potential Surface Functionalization Applications

Application Area Substrate Material Functionalization Chemistry Targeted Property
Chemical Sensing Glass, Silicon Wafer Schiff base formation with aminosilane Analyte-dependent fluorescence quenching/enhancement
Organic Electronics Indium Tin Oxide (ITO) Covalent attachment to a modified surface Hole-injection or emissive layer

Note: This table represents conceptual applications. There is no published research confirming these specific uses for this compound.

Derivatization Strategies and Structure Property Relationship Studies

Systematic Modification of the Aldehyde Group

The aldehyde group at the 9-position is a versatile handle for a variety of chemical transformations. Standard aldehyde reactions can be employed to introduce new functional groups, thereby altering the molecule's electronic and steric profile.

The aldehyde functionality serves as an excellent starting point for extending the π-conjugated system of the benzo[g]chrysene (B86070) core. This is crucial for developing materials with tailored optoelectronic properties. Common synthetic methods to achieve this include:

Wittig Reaction: This reaction converts the aldehyde to an alkene by treating it with a phosphorus ylide. udel.edu For example, reacting Benzo[g]chrysene-9-carboxaldehyde with benzyltriphenylphosphonium (B107652) chloride would yield a stilbene-like derivative, effectively elongating the conjugated path. udel.edu

Knoevenagel Condensation: This involves the reaction of the aldehyde with active methylene (B1212753) compounds. nih.govresearchgate.net Condensation with malononitrile, for instance, would introduce a dicyanovinyl group, a strong electron-withdrawing moiety that also extends π-conjugation. nih.gov

Claisen-Schmidt Condensation: This base-catalyzed reaction between an aldehyde and a ketone can produce chalcone-like structures, which are known for their extensive conjugation and interesting biological and optical properties. nih.govacs.org

These extensions of the π-system are critical as they directly influence the HOMO-LUMO gap, leading to shifts in absorption and emission spectra. rsc.org The creation of larger, more delocalized electronic systems is a fundamental approach in the design of organic dyes and semiconductors. researchgate.net

Reduction to an Alcohol: The aldehyde can be reduced to a primary alcohol (a hydroxymethyl group), which is considered a weak electron-donating group.

Oxidation to a Carboxylic Acid: Conversely, oxidation of the aldehyde yields a carboxylic acid group, which is a stronger electron-withdrawing group.

The introduction of electron-donating or electron-withdrawing groups alters the energy levels of the frontier molecular orbitals (HOMO and LUMO). nih.gov Generally, electron-donating groups raise the HOMO energy level, making the molecule easier to oxidize, while electron-withdrawing groups lower the LUMO energy level, making it more susceptible to reduction. beilstein-journals.orgresearchgate.net This principle is fundamental for tuning the electrochemical and photophysical behavior of the molecule. nih.govacs.org

Functionalization of the Benzo[g]chrysene Aromatic Core

Beyond the aldehyde, the polycyclic aromatic hydrocarbon (PAH) core of benzo[g]chrysene offers multiple sites for functionalization. These modifications can induce significant changes in the molecule's solubility, solid-state packing, and electronic properties. rsc.org

Achieving regioselectivity—the ability to functionalize a specific position on the aromatic core—is a significant synthetic challenge. Research on benzo[g]chrysene and related PAHs has demonstrated several effective strategies:

Halogenation: Polysubstituted benzo[g]chrysene derivatives can be functionalized via halogenation with reagents like chlorine (Cl), bromine (Br), and iodine (I) on the newly constructed aromatic ring during their synthesis. rsc.org These halogenated derivatives serve as versatile intermediates for further modifications through cross-coupling reactions.

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, are powerful tools for creating C-C bonds. wikipedia.org Starting from a halogenated benzo[g]chrysene, various aryl or alkynyl groups can be introduced at specific positions, enabling precise control over the final structure and its electronic properties. wikipedia.org

These techniques allow for the systematic construction of a library of derivatives with substituents at defined locations on the aromatic framework.

The introduction of chirality into the benzo[g]chrysene framework can lead to materials with unique chiroptical properties, which are valuable for applications in asymmetric catalysis and circularly polarized luminescence. Chirality can be introduced in several ways:

Arene Oxide Formation: The synthesis of arene oxides, such as Benzo[g]chrysene 9,10-oxide, introduces chiral centers into the molecule. rsc.org The formation of such epoxides on the aromatic rings creates stereogenic centers. rsc.orgresearchgate.net

Helical Chirality: By designing specific annulation strategies, it is possible to create helically chiral molecules where the aromatic rings are twisted out of planarity. acs.org While not a direct derivatization of the starting aldehyde, the chrysene (B1668918) framework has been used to construct multiple helicenes. acs.org

Diol Formation: The metabolism of benzo[g]chrysene can lead to the formation of various dihydrodiol stereoisomers, such as benzo[g]chrysene-trans-11,12-dihydrodiol. nih.gov The specific stereochemistry of these diols is a key factor in their biological activity and demonstrates the creation of multiple chiral centers on the core structure. nih.gov

Photophysical and Electrochemical Property Tuning through Derivatization

The derivatization strategies discussed above provide a powerful toolbox for tuning the photophysical and electrochemical properties of the benzo[g]chrysene scaffold. The relationship between structure and property is a central theme in materials science.

Studies on the closely related dibenzo[g,p]chrysene (B91316) (DBC) system offer significant insights into these relationships. beilstein-journals.orgbeilstein-journals.org The electronic effects of substituents on the aromatic core directly modulate the molecule's oxidation and reduction potentials, as well as its light-absorbing and emitting characteristics. nih.govacs.org

Electrochemical Properties: The introduction of electron-donating groups (e.g., -Me, -SMe) or electron-withdrawing groups (e.g., -Br, -S(O)₂Me) has a predictable effect on the frontier molecular orbital energies. nih.govbeilstein-journals.org However, steric interactions can sometimes lead to surprising outcomes. For instance, even electron-donating groups can increase the oxidation potential if steric hindrance forces them into a conformation that prevents effective electronic conjugation with the aromatic core. nih.govbeilstein-journals.org In such cases, the inductive effect may dominate over the mesomeric (resonance) effect. nih.govbeilstein-journals.org

Photophysical Properties: The fluorescence of benzo[g]chrysene derivatives is typically observed in the blue region of the spectrum, with strong emission peaks often found around 405 nm and 424 nm. rsc.org Functionalization can shift these emissions. Extending the π-conjugation generally leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. beilstein-journals.org The nature and position of substituents on the aromatic core also significantly influence photophysical properties. rsc.org

The table below, based on data from related dibenzo[g,p]chrysene derivatives, illustrates how different substituents can tune electrochemical properties.

CompoundSubstituentFirst Oxidation Potential (E_ox1 vs Fc/Fc⁺) [V]Effect on HOMO/LUMO
DBC-HHydrogen (reference)0.34Reference levels
DBC-MeMethyl (electron-donating)0.51HOMO is lowered (due to inductive effect dominating)
DBC-SMeMethylthio (electron-donating)0.41HOMO is lowered (due to inductive effect dominating)
DBC-BrBromo (electron-withdrawing)0.79Both HOMO and LUMO are lowered
DBC-S(O)₂MeMethylsulfonyl (electron-withdrawing)0.98Both HOMO and LUMO are significantly lowered
Data derived from studies on dibenzo[g,p]chrysene derivatives and illustrates general principles. nih.govbeilstein-journals.org

These structure-property relationships are essential for the rational design of new functional materials based on the this compound scaffold for use in organic electronics and photonics. researchgate.netresearchgate.net

Computational Screening and Rational Design of Novel Derivatives

The development of novel derivatives of this compound with tailored properties is increasingly guided by computational chemistry and molecular modeling techniques. These in silico methods allow for the high-throughput screening of virtual compound libraries and the rational design of molecules with enhanced biological activity, improved physicochemical properties, or specific functionalities. This approach accelerates the discovery process, reduces the costs associated with synthetic chemistry and experimental testing, and provides deep insights into structure-property relationships at the molecular level.

The core of computational screening lies in the ability to predict the properties and behavior of hypothetical derivatives before they are synthesized. By systematically modifying the parent structure of this compound with various functional groups, a virtual library of derivatives can be generated. These derivatives are then subjected to a battery of computational analyses to assess their potential.

Key Computational Methodologies:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For this compound derivatives, a QSAR model could be developed to predict properties like mutagenicity or cytotoxicity based on calculated molecular descriptors. nih.gov These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP), and are calculated for each derivative in the virtual library. nih.gov The resulting models can then be used to prioritize the synthesis of derivatives predicted to have the most desirable activity profiles. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or a DNA sequence. nih.gov Given that Benzo[g]chrysene derivatives are known to interact with DNA, molecular docking can be employed to screen for derivatives with high binding affinity and specific binding modes. For instance, derivatives could be docked into the minor or major grooves of a DNA helix or into the active site of an enzyme involved in carcinogenesis, such as cytochrome P450 or topoisomerase I. nih.gov The docking score, which estimates the binding energy, serves as a key metric for ranking and selecting promising candidates. nih.gov

Rational Design in Practice:

The insights gained from these computational methods enable the rational design of new derivatives. For example, if a QSAR model indicates that electron-withdrawing groups at a specific position on the chrysene backbone decrease mutagenicity, new derivatives incorporating nitro or cyano groups at that position can be designed and prioritized. Similarly, if docking studies reveal a critical hydrogen bond interaction between the aldehyde oxygen and a biological target, derivatives can be designed to enhance this interaction, for instance, by introducing additional hydrogen-bonding moieties.

The following table illustrates the type of data that would be generated during a computational screening of hypothetical this compound derivatives.

Derivative IDSubstituentPositionDocking Score (kcal/mol) with Target XPredicted Mutagenicity (Relative Scale)HOMO-LUMO Gap (eV)
BGC-9-C-001-H (Parent)--8.51.003.20
BGC-9-C-002-NO₂2-9.20.752.95
BGC-9-C-003-OH4-8.81.103.15
BGC-9-C-004-NH₂2-9.00.953.05
BGC-9-C-005-OCH₃10-8.61.053.25
BGC-9-C-006-CN2-9.50.682.88

This table is illustrative and represents the type of data generated in a computational study. The values are not based on published experimental data for these specific derivatives.

Based on this illustrative data, a rational design strategy would prioritize the synthesis and experimental validation of derivatives BGC-9-C-002 and BGC-9-C-006. These derivatives show both improved (more negative) docking scores, suggesting stronger binding to the hypothetical target, and a predicted decrease in mutagenicity. The smaller HOMO-LUMO gap also suggests altered electronic properties that could be of interest for materials science applications. This iterative cycle of computational prediction followed by experimental validation is a cornerstone of modern drug discovery and materials science, allowing for a more efficient exploration of the vast chemical space of this compound derivatives.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The complexity of large PAHs like Benzo[g]chrysene-9-carboxaldehyde presents a significant challenge for predicting their properties and reactivity through purely experimental means. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity.

Predictive Modeling and Spectral Analysis: Recent studies have successfully employed ML models to predict the intricate infrared (IR) spectra of PAHs with high accuracy. astrobiology.comacs.orgresearchgate.netarxiv.org For example, a machine learning-based molecular dynamics (MLMD) approach can compute anharmonic IR spectra, accounting for temperature effects, at a fraction of the cost of conventional quantum chemical calculations. astrobiology.comarxiv.org An artificial neural network (ANN), trained on a small set of 11 PAHs, demonstrated the ability to accurately predict the IR spectra for 8 larger, different PAHs, showcasing the transferability of these models. researchgate.net

For this compound, these ML techniques could be used to:

Predict Spectroscopic Fingerprints: Generate highly accurate theoretical IR and Raman spectra to aid in its identification in complex environmental or synthetic mixtures. acs.org

Accelerate Property Screening: Develop quantitative structure-property relationship (QSPR) models to rapidly screen virtual libraries of its derivatives for desired electronic or photophysical properties without the need for synthesis.

Identify Unknowns: Utilize ML algorithms trained on theoretically calculated spectra to identify novel PAHs and their derivatives in environmental samples, even when physical reference standards are unavailable.

Table 1: Machine Learning Approaches in PAH Research

ML ApproachApplication AreaKey Findings/PotentialReference
Machine Learning Molecular Dynamics (MLMD)Anharmonic IR Spectra CalculationAchieves accuracy comparable to quantum calculations at a much lower computational cost; enables high-throughput spectral calculations for large PAHs. astrobiology.comarxiv.org
Artificial Neural Networks (ANN)Potential Energy Surface & Dipole MappingDemonstrates high transferability; models trained on small PAHs can accurately predict spectra of larger, more complex ones. researchgate.net
Graph Neural Networks (GNN) & XGBoostIR Spectra Prediction (Neutral & Charged)Enables fast and accurate prediction of IR spectra for both neutral and ionized PAHs, which is crucial for astrochemistry and combustion studies. acs.org

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The future of PAH chemistry lies in developing more efficient and selective methods to build and functionalize these complex scaffolds. While the aldehyde group of this compound can undergo standard oxidation to a carboxylic acid or reduction to a primary alcohol, more advanced transformations are on the horizon.

Advanced Synthetic Methods: Research into PAH synthesis is moving beyond classical methods. Novel strategies that could be applied to this compound include:

C-H Bond Functionalization: Palladium-catalyzed C-H bond activation is a powerful tool for creating complex PAHs from non-prefunctionalized starting materials, reducing waste and increasing step economy. benthamdirect.com

Transient Directing Groups: The use of transient directing groups allows for the efficient construction of diverse PAH structures through direct arylation, followed by acid-catalyzed cycloaromatization. acs.org

Twofold Intramolecular Arylation: A recently developed method using TEMPO-mediation allows for the direct synthesis of K-region hydroxy-functionalized PAHs, including chrysenes, in high yields. acs.org

Sulfoniumization: A one-step protocol using a specialized diaryl sulfoxide (B87167) can solubilize and functionalize a wide range of poorly soluble PAHs, enabling downstream reactions like C-C and C-heteroatom bond formation. nih.gov

The aldehyde on this compound could serve as a key synthetic handle to participate in or direct these novel transformations, allowing for the construction of even larger and more complex nanocarbon structures.

Bio-inspired and Biomimetic Applications in Molecular Recognition and Catalysis

Nature provides a rich blueprint for designing molecules with specific functions. Bio-inspired and biomimetic approaches are a growing area of research where PAH scaffolds could play a significant role.

Molecular Recognition: The planar structure of the benzo[g]chrysene (B86070) core allows it to intercalate with biological macromolecules like DNA. The aldehyde group provides a reactive site to attach other functional units, making this compound a potential building block for creating sophisticated molecular probes. Furthermore, molecularly imprinted polymers (MIPs) have been created that show selective recognition for PAHs based on shape and hydrophobic interactions, a principle that could be used to design sensors for this specific compound. nih.govresearchgate.net Molecular dynamics simulations are also being used to understand the recognition of PAHs by enzymes, a process that can be influenced by other molecules like biosurfactants. researchgate.net

Biomimetic Catalysis: Researchers are designing artificial catalysts that mimic the active sites of enzymes. For instance, coordination complexes are being developed to mimic proton-coupled electron transfer processes vital in redox catalysis. acs.org The rigid, well-defined structure of this compound could serve as a scaffold for organizing catalytic metal centers, potentially leading to new catalysts for a range of chemical transformations.

Sustainable Synthesis and Circular Economy Approaches in PAH Chemistry

The production and use of complex chemicals like PAHs are increasingly scrutinized through the lens of sustainability. Future research must prioritize green chemistry principles and a circular economy model. mdpi.comscielo.br

A circular economy aims to minimize waste and maximize resource efficiency by designing products and processes for reuse and recycling. nih.govchemiehoch3.dekochmodular.com For a molecule like this compound, this involves:

Green Synthesis: Developing synthetic routes that use renewable feedstocks, employ safer solvents, and are energy efficient. mdpi.com One example is the use of recyclable ferrite (B1171679) catalysts in solvent-free conditions for organic synthesis. researchgate.net

Design for Degradation/Recycling: Considering the end-of-life of the molecule. This could involve designing derivatives that are biodegradable or developing chemical recycling processes to break the molecule down into valuable starting materials.

Waste Valorization: Exploring the use of waste streams as starting materials. For example, controlling the formation of PAHs during the pyrolysis of sewage sludge with catalysts can be a strategy for both waste management and chemical production. nih.gov

The integration of green chemistry and circular economy principles is essential for the long-term viability of producing and using specialty chemicals like this compound. nih.gov

Multidisciplinary Research at the Interface of Chemistry, Materials Science, and Engineering

The unique electronic and photophysical properties of large, π-conjugated PAHs make them highly attractive for applications in materials science and engineering. researchgate.netmun.ca this compound, with its functional handle, is well-suited to be a building block in this multidisciplinary arena. rsc.org

Future research will likely explore its use and the use of its derivatives in:

Organic Electronics: PAHs are a cornerstone of organic semiconductor research. rsc.org Derivatives of related structures, like rubicene (B91611) and other chrysenes, are being investigated for use in organic field-effect transistors (OFETs) and organic solar cells (OSCs). rsc.orgresearchgate.netrsc.org

Optoelectronic Devices: The inherent fluorescence of many PAHs makes them suitable for organic light-emitting diodes (OLEDs). researchgate.net By modifying the structure, for example by embedding helicene units, the chiroptical properties can be enhanced for applications in circularly polarized light emission. acs.org

Advanced Materials: The aldehyde group allows this compound to be covalently linked to other materials. For example, it could be grafted onto surfaces like graphene to create highly sensitive chemical sensors or incorporated into polymers to create new functional composites.

Table 2: Applications of PAH Derivatives in Materials Science

Application AreaPAH-Based Material ExampleFunction/PotentialReference
Organic Solar Cells (OSCs)Low band-gap PAHsAct as semiconductor materials for light harvesting and charge transport. researchgate.net
Organic Field-Effect Transistors (OFETs)Rubicene-based PAHsServe as the active channel material due to intermolecular electronic coupling. rsc.org
Organic Light-Emitting Diodes (OLEDs)Polysubstituted Benzo[g]chrysenesExhibit strong blue light emission suitable for display and lighting applications. rsc.org
Chiroptical MaterialsPerylene-embedded double helicenesMaterials for circularly polarized luminescence with high quantum yields. acs.org
Bio-imagingWater-soluble PAH sulfonium (B1226848) saltsAct as fluorescent probes for selective mitochondrial staining in cells. nih.gov

Q & A

Q. What are the standard synthetic routes for Benzo[g]chrysene-9-carboxaldehyde, and how can reaction conditions be optimized for reproducibility?

The compound is synthesized via oxidation of benzo[g]chrysene using chromium trioxide in acetic acid to introduce the aldehyde group at the 9-position. Optimization involves adjusting temperature (typically 60–80°C), reaction time (6–12 hours), and stoichiometric ratios of reagents to minimize byproducts. Purity is enhanced via column chromatography or recrystallization, monitored by HPLC .

Q. How can researchers accurately measure the physical properties (e.g., logP, water solubility) of this compound, and what are the limitations of current computational methods?

Experimental determination of logP (octanol-water partition coefficient) uses shake-flask or HPLC methods, while water solubility is measured via saturation shake-flask techniques. Computational methods like Joback, McGowan, and Crippen approaches provide estimates but may deviate due to the compound’s polyaromatic structure and aldehyde reactivity. Cross-validation with experimental data (e.g., NIST WebBook) is critical .

Q. What are the primary mechanisms underlying this compound’s mutagenicity, and how are DNA adducts detected in vitro?

Mutagenicity arises from intercalation into DNA, forming bulky adducts (e.g., at guanine residues) detectable via 32^{32}P-postlabeling or LC-MS/MS. ROS generation and activation of pro-carcinogenic pathways (e.g., AhR/ARNT signaling) are studied using luciferase reporter assays in HepG2 or MCF-7 cell lines .

Advanced Research Questions

Q. How do discrepancies in reported carcinogenic potencies of this compound across studies arise, and how can they be resolved?

Variations stem from differences in experimental models (e.g., rodent vs. human cell lines), exposure doses, and metabolic activation systems (e.g., S9 liver fractions). Meta-analysis of dose-response data and standardized protocols (e.g., OECD TG 451) are recommended to harmonize findings .

Q. What advanced analytical techniques are suitable for resolving structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (as applied in Acta Crystallographica studies) provides definitive structural confirmation. For dynamic systems, 13^{13}C-NMR and DFT-based quantum chemical calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties and reactivity sites .

Q. How can environmental persistence and biodegradation pathways of this compound be modeled in contaminated ecosystems?

Use soil microcosm studies with 14^{14}C-labeled compound to track mineralization rates. Metagenomic profiling identifies microbial consortia (e.g., Pseudomonas spp.) capable of aldehyde oxidation. QSAR models predict half-lives based on redox potential and bioavailability .

Q. What experimental strategies mitigate the photodegradation of this compound during long-term toxicity assays?

Conduct assays under amber lighting or use UV-filtered culture hoods. Stabilize solutions with antioxidants (e.g., BHT) and monitor degradation via UV-Vis spectroscopy (λ = 340 nm). Include dark controls to quantify non-photolytic effects .

Q. How can researchers address conflicting data on the compound’s ROS generation in different cellular models?

Standardize ROS detection methods (e.g., DCFH-DA fluorescence, EPR spin trapping) and normalize results to cell viability (MTT assay). Compare outcomes across multiple lines (e.g., CHO, HEK293) and correlate with CYP1A1/1B1 expression levels via qPCR .

Q. What in silico tools predict the metabolic fate of this compound, and how are they validated?

Software like ADMET Predictor or MetaDrug simulates Phase I/II metabolism (e.g., aldehyde oxidation to carboxylic acid). Validate predictions using hepatic microsome assays with LC-HRMS to identify metabolites .

Q. How can the compound’s interaction with serum proteins influence its bioavailability, and what techniques quantify binding affinities?

Fluorescence quenching assays and surface plasmon resonance (SPR) measure binding constants (KdK_d) with albumin or lipoproteins. Molecular docking (AutoDock Vina) identifies binding pockets, validated by site-directed mutagenesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.